molecular formula C9H8ClNO B13610949 2-Chloro-4-(isocyanatomethyl)-1-methylbenzene

2-Chloro-4-(isocyanatomethyl)-1-methylbenzene

Cat. No.: B13610949
M. Wt: 181.62 g/mol
InChI Key: ARDRQRPZUAYBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(isocyanatomethyl)-1-methylbenzene is an organic compound that features a benzene ring substituted with a chlorine atom, an isocyanatomethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(isocyanatomethyl)-1-methylbenzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-(aminomethyl)-1-methylbenzene with phosgene (carbonyl dichloride) to form the isocyanate group. The reaction is typically carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent.

Another method involves the use of oxalyl chloride as a safer alternative to phosgene. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which then undergoes rearrangement to yield the desired isocyanate compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale phosgenation processes with stringent safety measures. The use of continuous flow reactors and advanced monitoring systems ensures the efficient and safe production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(isocyanatomethyl)-1-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new functional groups.

    Addition Reactions: The isocyanate group can react with nucleophiles like alcohols and amines to form urethanes and ureas, respectively.

    Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form an amine and carbon dioxide.

Common Reagents and Conditions

    Phosgene or Oxalyl Chloride: Used for the formation of the isocyanate group.

    Amines and Alcohols: React with the isocyanate group to form ureas and urethanes.

    Water: Hydrolyzes the isocyanate group to form an amine and carbon dioxide.

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

2-Chloro-4-(isocyanatomethyl)-1-methylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Utilized in the production of polymers and resins, particularly polyurethanes.

    Pharmaceuticals: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(isocyanatomethyl)-1-methylbenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic groups such as hydroxyl and amino groups. This reactivity underlies its use in the formation of urethanes and ureas, as well as its potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Another chlorinated aromatic compound with different functional groups.

    4-Chloro-2-methylphenyl isocyanate: Similar structure but lacks the isocyanatomethyl group.

    2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a different heterocyclic ring and functional groups.

Uniqueness

2-Chloro-4-(isocyanatomethyl)-1-methylbenzene is unique due to the presence of both the isocyanatomethyl and methyl groups on the benzene ring

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

2-chloro-4-(isocyanatomethyl)-1-methylbenzene

InChI

InChI=1S/C9H8ClNO/c1-7-2-3-8(4-9(7)10)5-11-6-12/h2-4H,5H2,1H3

InChI Key

ARDRQRPZUAYBFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN=C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.